(3-Bromophenyl)(2-thienyl)methanone

Description

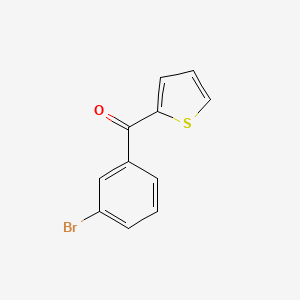

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQDVYVFIYKWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415452 | |

| Record name | (3-Bromophenyl)(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385694-70-1 | |

| Record name | (3-Bromophenyl)(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Bromophenyl)(2-thienyl)methanone (CAS Number: 31161-47-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold

(3-Bromophenyl)(2-thienyl)methanone stands as a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a brominated phenyl ring linked to a thiophene moiety through a ketone bridge, offers a trifecta of reactive sites for molecular elaboration. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of novel chemical entities. As a Senior Application Scientist, my aim is to not only present established protocols but to also instill a deeper understanding of the underlying chemical principles that govern its reactivity and utility.

Section 1: Physicochemical Properties and Structural Elucidation

Before delving into the synthetic and applicative aspects, a thorough understanding of the fundamental properties of this compound is paramount.

Core Chemical Structure and Properties

The molecule's structure is characterized by the presence of two key aromatic systems: a 3-bromophenyl group and a 2-thienyl group, connected by a carbonyl functional group. This arrangement imparts a specific set of physicochemical properties that are crucial for its handling, reactivity, and biological interactions.

| Property | Value | Source |

| CAS Number | 31161-47-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₇BrOS | [1] |

| Molecular Weight | 267.14 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

Spectroscopic Characterization: The Scientist's Fingerprint

Authenticating the synthesis and purity of this compound requires a multi-pronged spectroscopic approach. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from analogous structures. Researchers should use the following information as a guide for interpreting their own experimental data.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thienyl and bromophenyl rings. The protons on the thiophene ring will appear as a set of coupled multiplets, typically in the range of 7.0-8.0 ppm. The protons on the bromophenyl ring will also present as a series of multiplets in a similar region, with coupling patterns dictated by their substitution.

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon in the downfield region (typically 180-200 ppm). Aromatic carbons will resonate in the 120-140 ppm range, with carbons directly attached to the bromine atom showing a characteristic shift.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1650-1680 cm⁻¹. Additional bands will be present for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic systems (1400-1600 cm⁻¹).

1.2.3. Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve cleavage at the carbonyl group, yielding characteristic acylium ions.

Section 2: Synthesis and Purification

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 3-bromobenzoyl chloride. This electrophilic aromatic substitution reaction, while conceptually straightforward, requires careful control of reaction conditions to achieve optimal yield and regioselectivity.

The Friedel-Crafts Acylation: A Mechanistic Perspective

The reaction proceeds through the generation of a highly electrophilic acylium ion from 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7] The thiophene ring, being an electron-rich heterocycle, then acts as a nucleophile, attacking the acylium ion.

Due to the electronic nature of the thiophene ring, electrophilic substitution preferentially occurs at the C2 position, which is more activated than the C3 position. This regioselectivity is a key consideration in the synthesis.[2][8]

Caption: Generalized workflow for the Friedel-Crafts acylation of thiophene.

Detailed Experimental Protocol: Synthesis

This protocol is a robust starting point and may require optimization based on laboratory conditions and reagent purity. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

Thiophene

-

3-Bromobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[9]

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Acyl Chloride Addition: In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains at 0 °C.[9]

-

Thiophene Addition: Following the complete addition of the acyl chloride, add a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification Strategies: Achieving Analytical Purity

The crude product will likely contain unreacted starting materials and potentially small amounts of the C3-acylated isomer. Purification is essential to obtain a product suitable for further applications.

2.3.1. Recrystallization

If the crude product is a solid, recrystallization is often the most effective purification method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is a good starting point. Dissolve the crude material in the minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to promote the formation of well-defined crystals.

2.3.2. Column Chromatography

For oily crude products or for separating closely related isomers, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the desired product.

Section 3: Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of more complex molecules. The bromine atom on the phenyl ring is a prime handle for cross-coupling reactions, while the ketone and thiophene moieties offer further avenues for chemical modification.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[10] In the context of this compound, the aryl bromide can be readily coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl substituents. This reaction is catalyzed by a palladium complex and requires a base.[10]

Caption: General workflow for the Suzuki-Miyaura coupling of the title compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

-

SPhos (or other suitable phosphine ligand) (e.g., 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane and water (e.g., 3:1 v/v, degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add the degassed solvent mixture via syringe. Then, add the palladium catalyst and phosphine ligand.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Purification: Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Section 4: Relevance in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

Thiophene Moiety: The thiophene ring is a well-established bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[11] Its inclusion can modulate a molecule's pharmacokinetic and pharmacodynamic properties, often improving metabolic stability and target engagement.[12]

-

Benzophenone Core: The diaryl ketone structure is a common motif in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[13]

-

Synthetic Versatility: As demonstrated, the bromine atom provides a convenient point for diversification through cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Derivatives of bromophenyl thienyl ketones have been investigated for a range of pharmacological activities, including potential use as antidiabetic[11] and antihypertensive agents.[14] The ability to readily modify the structure makes this scaffold a valuable starting point for the design of novel therapeutic agents.

Section 5: Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Fire Safety: While not expected to be highly flammable, keep away from open flames and high heat sources. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires involving organic compounds.[12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Scaffold of Opportunity

This compound represents more than just a chemical compound; it is a gateway to a vast chemical space ripe for exploration. Its straightforward synthesis, coupled with its inherent reactivity, makes it an invaluable tool for researchers in both academic and industrial settings. By understanding the principles and protocols outlined in this guide, scientists are well-equipped to harness the potential of this versatile scaffold in their pursuit of novel discoveries that can advance the fields of medicine and materials science.

References

- BenchChem. (2025).

- Ningbo Inno Pharmchem Co., Ltd.

- The Royal Society of Chemistry. (2014).

- LKT Laboratories, Inc.

- cis-1,3-Dichloropropene Safety D

- Hairui Chemical. This compound. [Link]

- BenchChem. (2025).

- Adhesive Systems, Inc.

- Chemistry Stack Exchange. (2017).

- Sigma-Aldrich.

- PubChem. (3-bromophenyl)-dibenzothiophen-2-ylmethanone. [Link]

- Seedion. This compound. [Link]

- Google Patents. (1947).

- Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.

- Professor Dave Explains. (2018).

- Organic Syntheses. (2020).

- National Institutes of Health. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Ferreira, S. B., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PubMed Central. [Link]

- National Institutes of Health. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- CMS Científica do Brasil. This compound. [Link]

- Teli, D., et al. (2025). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.

- Arkivoc. (2009).

- National Institutes of Health. (2020).

- mzCloud. (2016). 2 Amino 4 5 dimethyl 3 thienyl 2 thienyl methanone. [Link]

- Bagli, J. F., et al. (1976). Synthesis and Antihypertensive Activity of Some Thienylethanolamines. PubMed. [Link]##

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold

This compound stands as a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a brominated phenyl ring linked to a thiophene moiety through a ketone bridge, offers a trifecta of reactive sites for molecular elaboration. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of novel chemical entities. As a Senior Application Scientist, my aim is to not only present established protocols but to also instill a deeper understanding of the underlying chemical principles that govern its reactivity and utility.

Section 1: Physicochemical Properties and Structural Elucidation

Before delving into the synthetic and applicative aspects, a thorough understanding of the fundamental properties of this compound is paramount.

Core Chemical Structure and Properties

The molecule's structure is characterized by the presence of two key aromatic systems: a 3-bromophenyl group and a 2-thienyl group, connected by a carbonyl functional group. This arrangement imparts a specific set of physicochemical properties that are crucial for its handling, reactivity, and biological interactions.

| Property | Value | Source |

| CAS Number | 31161-47-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₇BrOS | [1] |

| Molecular Weight | 267.14 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

Spectroscopic Characterization: The Scientist's Fingerprint

Authenticating the synthesis and purity of this compound requires a multi-pronged spectroscopic approach. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from analogous structures. Researchers should use the following information as a guide for interpreting their own experimental data.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thienyl and bromophenyl rings. The protons on the thiophene ring will appear as a set of coupled multiplets, typically in the range of 7.0-8.0 ppm. The protons on the bromophenyl ring will also present as a series of multiplets in a similar region, with coupling patterns dictated by their substitution.

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon in the downfield region (typically 180-200 ppm). Aromatic carbons will resonate in the 120-140 ppm range, with carbons directly attached to the bromine atom showing a characteristic shift.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1650-1680 cm⁻¹. Additional bands will be present for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic systems (1400-1600 cm⁻¹).

1.2.3. Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.14 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve cleavage at the carbonyl group, yielding characteristic acylium ions.

Section 2: Synthesis and Purification

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 3-bromobenzoyl chloride. This electrophilic aromatic substitution reaction, while conceptually straightforward, requires careful control of reaction conditions to achieve optimal yield and regioselectivity.

The Friedel-Crafts Acylation: A Mechanistic Perspective

The reaction proceeds through the generation of a highly electrophilic acylium ion from 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7] The thiophene ring, being an electron-rich heterocycle, then acts as a nucleophile, attacking the acylium ion.

Due to the electronic nature of the thiophene ring, electrophilic substitution preferentially occurs at the C2 position, which is more activated than the C3 position. This regioselectivity is a key consideration in the synthesis.[2][8]

Caption: Generalized workflow for the Friedel-Crafts acylation of thiophene.

Detailed Experimental Protocol: Synthesis

This protocol is a robust starting point and may require optimization based on laboratory conditions and reagent purity. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

Thiophene

-

3-Bromobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[9]

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Acyl Chloride Addition: In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains at 0 °C.[9]

-

Thiophene Addition: Following the complete addition of the acyl chloride, add a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification Strategies: Achieving Analytical Purity

The crude product will likely contain unreacted starting materials and potentially small amounts of the C3-acylated isomer. Purification is essential to obtain a product suitable for further applications.

2.3.1. Recrystallization

If the crude product is a solid, recrystallization is often the most effective purification method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is a good starting point. Dissolve the crude material in the minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to promote the formation of well-defined crystals.

2.3.2. Column Chromatography

For oily crude products or for separating closely related isomers, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the desired product.

Section 3: Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of more complex molecules. The bromine atom on the phenyl ring is a prime handle for cross-coupling reactions, while the ketone and thiophene moieties offer further avenues for chemical modification.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[10] In the context of this compound, the aryl bromide can be readily coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl substituents. This reaction is catalyzed by a palladium complex and requires a base.[10]

Caption: General workflow for the Suzuki-Miyaura coupling of the title compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

-

SPhos (or other suitable phosphine ligand) (e.g., 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane and water (e.g., 3:1 v/v, degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add the degassed solvent mixture via syringe. Then, add the palladium catalyst and phosphine ligand.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Purification: Filter the mixture through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Section 4: Relevance in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

Thiophene Moiety: The thiophene ring is a well-established bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[11] Its inclusion can modulate a molecule's pharmacokinetic and pharmacodynamic properties, often improving metabolic stability and target engagement.[12]

-

Benzophenone Core: The diaryl ketone structure is a common motif in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[13]

-

Synthetic Versatility: As demonstrated, the bromine atom provides a convenient point for diversification through cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Derivatives of bromophenyl thienyl ketones have been investigated for a range of pharmacological activities, including potential use as antidiabetic[11] and antihypertensive agents.[14] The ability to readily modify the structure makes this scaffold a valuable starting point for the design of novel therapeutic agents.

Section 5: Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Fire Safety: While not expected to be highly flammable, keep away from open flames and high heat sources. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam for fires involving organic compounds.[12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Scaffold of Opportunity

This compound represents more than just a chemical compound; it is a gateway to a vast chemical space ripe for exploration. Its straightforward synthesis, coupled with its inherent reactivity, makes it an invaluable tool for researchers in both academic and industrial settings. By understanding the principles and protocols outlined in this guide, scientists are well-equipped to harness the potential of this versatile scaffold in their pursuit of novel discoveries that can advance the fields of medicine and materials science.

References

-

BenchChem. (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.

-

Ningbo Inno Pharmchem Co., Ltd. The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications.

-

The Royal Society of Chemistry. (2014). Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups.

-

LKT Laboratories, Inc. Safety Data Sheet.

-

cis-1,3-Dichloropropene Safety Data Sheet. (2023).

-

Hairui Chemical. This compound. [Link]

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromobenzophenone via Friedel-Crafts Acylation.

-

Adhesive Systems, Inc. Material Safety Data Sheet.

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

-

Sigma-Aldrich. Safety Data Sheet. (2025).

-

PubChem. (3-bromophenyl)-dibenzothiophen-2-ylmethanone. [Link]

-

Seedion. This compound. [Link]

-

Google Patents. (1947). Acylation of thiophene.

-

Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

-

Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

-

National Institutes of Health. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

-

Ferreira, S. B., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PubMed Central. [Link]

-

National Institutes of Health. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

-

CMS Científica do Brasil. This compound. [Link]

-

Teli, D., et al. (2025). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. ResearchGate.

-

Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

-

National Institutes of Health. (2020). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020.

-

mzCloud. (2016). 2 Amino 4 5 dimethyl 3 thienyl 2 thienyl methanone. [Link]

-

Bagli, J. F., et al. (1976). Synthesis and Antihypertensive Activity of Some Thienylethanolamines. PubMed. [Link]

Sources

- 1. 31161-47-4|this compound|BLD Pharm [bldpharm.com]

- 2. 31161-47-4(this compound) | Kuujia.com [nl.kuujia.com]

- 3. (3-Bromophenyl)(2-thienyl)methanone_31161-47-4_Hairui Chemical [hairuichem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Methanone, (3-bromophenyl)-2-thienyl- | 31161-47-4 [chemnet.com]

- 6. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 7. Friedel-Crafts acilezés [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 13. PubChemLite - Methanone, (3-bromophenyl)-2-dibenzothienyl- (C19H11BrOS) [pubchemlite.lcsb.uni.lu]

- 14. Synthesis and antihypertensive activity of some thienylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. s3.amazonaws.com [s3.amazonaws.com]

An In-Depth Technical Guide to the Structure Elucidation of (3-Bromophenyl)(2-thienyl)methanone

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of modern chemical research, drug development, and materials science. This guide provides a comprehensive, technically-grounded workflow for the structural elucidation of (3-Bromophenyl)(2-thienyl)methanone, a diaryl ketone of interest as a synthetic building block. We move beyond a simple recitation of techniques, delving into the causal logic behind the multi-pronged analytical strategy. This document details the integrated application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. Each step is presented as a self-validating component of a holistic process, ensuring the highest degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

Introduction and Synthetic Context

This compound (C₁₁H₇BrOS) is a diaryl ketone containing a brominated phenyl ring and a thiophene moiety. Such structures are common precursors and intermediates in medicinal chemistry and materials science. Before any biological or material property screening, its identity and purity must be rigorously confirmed. An error in structural assignment can invalidate subsequent research and lead to significant loss of time and resources.

The most common synthetic route to this compound is the Friedel-Crafts acylation of thiophene with 3-bromobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] Understanding this synthesis is critical because it informs the potential impurity profile. The primary regiochemical side-product would be the 3-acylated thiophene, although electrophilic substitution on thiophene strongly favors the 2-position.[1][2] Unreacted starting materials or solvent adducts could also be present. Our analytical workflow is designed not only to confirm the target structure but also to rule out these potential alternatives.

The Integrated Analytical Workflow

A robust structure elucidation protocol relies on the convergence of data from multiple, orthogonal analytical techniques.[3][4] Each method provides a unique piece of the structural puzzle, and together they create a self-consistent and definitive picture.[5] Our approach begins with establishing purity and elemental composition, proceeds to functional group identification, and culminates in the detailed mapping of atomic connectivity.

Caption: The integrated workflow for structure elucidation.

Phase 1: Molecular Formula and Purity Confirmation

The first step is to confirm that we are analyzing a pure substance and to determine its elemental composition.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is the workhorse for purity analysis. The goal is to obtain a single, sharp peak, indicating the presence of one major component.

Experimental Protocol: HPLC-UV

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: UV Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

-

Analysis: Integrate the peak area. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A result >98% is typically desired.

Elemental Composition: High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, allowing for the determination of the molecular formula. For this compound, we also expect a characteristic isotopic pattern due to the presence of bromine.[6]

Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50:50).[7] This results in two prominent molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of roughly equal intensity.[8] Observing this 1:1 pattern is a strong indicator of a monobrominated compound.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Further dilute to ~1-10 µg/mL for infusion.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ adduct. Compare the measured exact mass to the theoretical mass. A mass accuracy error of <5 ppm is required for confident formula assignment.

Data Presentation: Expected HRMS Data

| Ion Formula | Theoretical m/z | Observed m/z (example) | Δ (ppm) | Isotopic Pattern |

| [C₁₁H₈BrOS]⁺ ([M+H]⁺, ⁷⁹Br) | 266.9552 | 266.9550 | -0.75 | ~100% Relative Abundance |

| [C₁₁H₈BrOS]⁺ ([M+H]⁺, ⁸¹Br) | 268.9532 | 268.9530 | -0.74 | ~98% Relative Abundance |

Phase 2: Functional Group Identification via FTIR Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds, providing a rapid method for identifying functional groups.[5]

Causality: The key functional group is the diaryl ketone. The carbonyl (C=O) bond gives rise to a very strong, sharp absorption band. Its position is sensitive to its electronic environment. Conjugation with the thiophene and phenyl rings is expected to lower the stretching frequency compared to a simple aliphatic ketone.[9][10]

Experimental Protocol: ATR-FTIR

-

Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first.

-

Analysis: Identify characteristic absorption bands.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic & Thienyl C-H stretch |

| ~1650-1630 | Strong | C=O stretch (conjugated diaryl ketone) [11] |

| ~1580-1450 | Medium-Strong | Aromatic & Thienyl C=C ring stretching |

| ~850-750 | Strong | C-H out-of-plane bending (substitution pattern) |

| ~700-600 | Medium | C-Br stretch |

Phase 3: Connectivity Mapping via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise connectivity of atoms in a molecule.[12] We use a suite of 1D and 2D NMR experiments to build the structure piece by piece.[13]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR: The Carbon-Hydrogen Framework

-

¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).

-

¹³C NMR: Shows the number of distinct carbon environments. The carbonyl carbon is particularly diagnostic, appearing far downfield (~180-200 ppm).[14]

2D NMR: Assembling the Pieces

While 1D spectra provide the parts list, 2D NMR shows how they connect.[15][16]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace the proton networks within the 3-bromophenyl and 2-thienyl rings independently.[17]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This definitively links the proton and carbon skeletons.[17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the structural fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[18] The crucial correlations are those from the thiophene and phenyl protons to the carbonyl carbon, unambiguously proving that both rings are attached to the ketone.

Caption: Key HMBC correlations confirming the structure.

Data Presentation: Predicted NMR Assignments (in CDCl₃, ~400 MHz)

| Position | δ ¹H (ppm, multiplicity, J in Hz) | δ ¹³C (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| Thienyl Ring | |||

| H-3 | ~7.8 (dd, 3.8, 1.1) | ~135 | C-2, C-4, C-5, C=O |

| H-4 | ~7.2 (dd, 5.0, 3.8) | ~128 | C-2, C-3, C-5 |

| H-5 | ~7.7 (dd, 5.0, 1.1) | ~134 | C-3, C-4 |

| C-2 | - | ~143 | - |

| Bromophenyl Ring | |||

| H-2' | ~7.9 (t, 1.8) | ~133 | C-1', C-3', C-4', C=O |

| H-4' | ~7.7 (ddd, 8.0, 2.0, 1.0) | ~130 | C-2', C-3', C-5', C-6' |

| H-5' | ~7.4 (t, 8.0) | ~123 | C-1', C-3', C-4', C-6' |

| H-6' | ~7.8 (ddd, 8.0, 2.0, 1.0) | ~136 | C-1', C-2', C-4', C-5' |

| C-1' | - | ~139 | - |

| C-3' | - | ~123 | - |

| Carbonyl | |||

| C=O | - | ~188 | - |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Phase 4: The Gold Standard - Single-Crystal X-ray Diffraction

For absolute and unambiguous structural proof, single-crystal X-ray diffraction (XRD) is the definitive technique.[19][20] It provides a 3D model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and conformation.[21][22]

Causality: While NMR provides the constitutional isomer, XRD confirms the exact spatial arrangement of every atom. This is the highest level of evidence required for patents, regulatory submissions, and high-impact publications.

Experimental Protocol: Single-Crystal XRD

-

Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mounting: Select a high-quality crystal (typically <0.5 mm) and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, from which atomic positions are determined and refined. The final output is a complete 3D structural model.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed through a logical and self-validating sequence of analyses.

-

HRMS established the correct molecular formula, C₁₁H₇BrOS, and the presence of a single bromine atom.

-

FTIR confirmed the presence of the key diaryl ketone functional group.

-

¹H and ¹³C NMR provided the complete carbon-hydrogen framework.

-

2D NMR (COSY, HSQC, HMBC) unequivocally established the atomic connectivity, linking the 3-bromophenyl and 2-thienyl fragments to the central carbonyl group.

-

XRD provides the ultimate confirmation, revealing the precise three-dimensional arrangement of the atoms in space.

By integrating these powerful analytical techniques, we move from a hypothesis to a certainty, providing the solid structural foundation necessary for all subsequent scientific endeavors.

References

- Advanced 2D NMR Techniques Guide. (n.d.). Scribd.

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.). ProQuest.

- 2D NMR Spectroscopy. (n.d.). Slideshare.

- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.

- Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate.

- Structure Elucidation Definition. (n.d.). Fiveable.

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.

- Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science.

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). National Institutes of Health (NIH).

- Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. (n.d.). Sparkl.

- About Single X-ray Diffraction. (n.d.). University of Waterloo.

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed.

- Interpretation of Isotope Peaks in Small Molecule LC–MS. (2006). LCGC International.

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). The Royal Society of Chemistry.

- IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary.

- Methanone, (3-bromophenyl)-2-dibenzothienyl-. (n.d.). PubChemLite.

- How do organic compounds single crystal X rays diffraction work?. (2016). ResearchGate.

- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.

- Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.

- Determination of Bromine Stable Isotope Ratios from Saline Solutions by “Wet Plasma” MC-ICPMS. (2016). ACS Publications.

- 13.3: Isotopes in Mass Spectrometry. (2014). Chemistry LibreTexts.

- Spectroscopy of Aldehydes and Ketones. (n.d.). WOU.

- Carbonyl compounds IR spectroscopy. (n.d.). Adam Mickiewicz University.

- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. (n.d.). ResearchGate.

- 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.

- Introduction to IR Spectroscopy. Ketones. (2012). YouTube.

- Acylation of thiophene. (1949). Google Patents.

- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2025). ResearchGate.

- Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. (n.d.). Mol-Instincts.

- This compound. (n.d.). Xidi-chem.

- Ethanone, 2-bromo-1-(3-bromophenyl)-. (n.d.). NIST WebBook.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses.

- Methane, bromo-. (n.d.). NIST WebBook.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. fiveable.me [fiveable.me]

- 6. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 22. rigaku.com [rigaku.com]

Introduction: The Strategic Importance of (3-Bromophenyl)(2-thienyl)methanone

An In-depth Technical Guide to the Starting Materials for (3-Bromophenyl)(2-thienyl)methanone

This compound is a diaryl ketone that serves as a pivotal structural motif and versatile intermediate in the fields of medicinal chemistry and materials science. Its architecture, featuring a halogenated phenyl ring and a sulfur-containing heterocycle, offers multiple points for further chemical modification, making it a valuable building block for synthesizing complex target molecules. The bromine atom, for instance, is primed for participation in a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the thienyl and ketone moieties can be engaged in various transformations.

This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the critical selection of starting materials and the underlying chemical principles that govern their successful conversion. We will dissect the two most prevalent and industrially relevant strategies: the electrophilic aromatic substitution via Friedel-Crafts acylation and the nucleophilic addition of an organometallic Grignard reagent. For each pathway, we will explore the causality behind experimental choices, provide detailed protocols, and offer insights gleaned from practical application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections at the ketone bridge, suggesting the two main synthetic strategies.

Caption: Retrosynthetic pathways to the target molecule.

Part 1: The Friedel-Crafts Acylation Route

This classical method constructs the target molecule by forming a carbon-carbon bond between the thiophene ring and an acylium ion derived from a 3-bromobenzoyl precursor. It is an electrophilic aromatic substitution reaction.

Core Principle & Regioselectivity

The Friedel-Crafts acylation of thiophene is a cornerstone of heterocyclic chemistry. The reaction proceeds via the generation of a highly electrophilic acylium ion from an acylating agent (typically an acyl chloride) and a Lewis acid catalyst. Thiophene, being an electron-rich aromatic system, then acts as a nucleophile, attacking the acylium ion.

A critical aspect of this reaction is its regioselectivity. Electrophilic attack on an unsubstituted thiophene ring overwhelmingly favors the 2-position (alpha to the sulfur atom) over the 3-position.[1] This preference is due to the superior resonance stabilization of the cationic intermediate (the sigma complex) formed during attack at the 2-position, where the positive charge can be delocalized over more atoms, including the sulfur atom.[1][2] Attack at the 2-position results in a more stable, linearly conjugated intermediate, whereas attack at the 3-position yields a less stable, cross-conjugated intermediate.[1] This inherent electronic preference is highly advantageous for the synthesis of this compound.

Starting Materials for Friedel-Crafts Acylation

A. The Aromatic Substrate: Thiophene Thiophene is the foundational starting material for this route. It is a commercially available and relatively inexpensive aromatic heterocycle. Its high reactivity towards electrophiles means that milder reaction conditions and catalysts can often be employed compared to less reactive arenes like benzene.[3]

B. The Acylating Agent: 3-Bromobenzoyl Chloride The source of the 3-bromophenyl ketone moiety is the acylating agent. While 3-bromobenzoic anhydride could be used, 3-bromobenzoyl chloride is the more common and reactive choice.[4][5][6] It is commercially available but can also be readily prepared in the laboratory from its corresponding carboxylic acid.

Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: The conversion of a carboxylic acid to an acyl chloride is a standard and efficient transformation. The most common reagent for this is thionyl chloride (SOCl₂), which produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[7][8]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 249 (decomposes) | - |

| Thionyl Chloride | SOCl₂ | 118.97 | 79 | 1.63 |

| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 74-75 @ 0.5 mmHg | 1.662 |

Experimental Protocol: Preparation of 3-Bromobenzoyl Chloride [7]

-

Setup: Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). All glassware must be rigorously dried to prevent hydrolysis of the reagents and product.

-

Charging Reagents: To the flask, add 3-bromobenzoic acid (1.0 eq). In a well-ventilated fume hood, add an excess of thionyl chloride (2-3 eq), either neat or using an inert solvent like anhydrous toluene.

-

Reaction: Gently heat the mixture to reflux (approx. 79°C if neat) with stirring. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purification: The crude 3-bromobenzoyl chloride is purified by vacuum distillation, collecting the fraction that boils at 74-75°C / 0.5 mmHg.[5][7]

-

Safety: This reaction must be performed in a fume hood as it evolves toxic HCl and SO₂ gas. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) is mandatory.

The Catalyst: A Critical Choice

The choice of Lewis acid catalyst is paramount for a successful acylation, especially with a sensitive substrate like thiophene.

-

Traditional Lewis Acids: Catalysts like aluminum chloride (AlCl₃) and stannic chloride (SnCl₄) are effective but suffer from major drawbacks. They are highly moisture-sensitive and are often required in stoichiometric amounts because they form stable complexes with the ketone product, which deactivates the catalyst.[3][4][9] This leads to difficult workups and significant amounts of toxic waste.

-

Modern Solid-Acid Catalysts: To overcome these environmental and practical issues, significant research has focused on recoverable and reusable solid-acid catalysts.[9] Zeolites, such as Hβ zeolite, have shown exceptional performance in the acylation of thiophene.[10][11] They offer high conversion rates and selectivity under milder conditions, and they can be easily recovered by filtration and reused.[10][12]

| Catalyst | Acylating Agent | Thiophene Conversion (%) | Product Yield (%) | Reaction Conditions | Source(s) |

| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h | [10] |

| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h | [12] |

| **Zinc Chloride (ZnCl₂) ** | Acetic Anhydride | - | 60 | Reflux, 4h | [3] |

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | - | Moderate | - | [3] |

| *Data shown for acetylation, which serves as a well-documented model for thiophene acylation, demonstrating catalyst efficacy. |

Workflow and Protocol for Friedel-Crafts Synthesis

Caption: Experimental workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

-

Setup: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend the chosen catalyst (e.g., Hβ zeolite) in an anhydrous inert solvent such as dichloromethane.

-

Reagent Addition: Add thiophene (1.0-1.2 eq) to the suspension. Cool the mixture in an ice bath (0-5°C).

-

Acylation: Add a solution of 3-bromobenzoyl chloride (1.0 eq) in the same solvent dropwise via the dropping funnel, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). If using a solid acid catalyst like a zeolite, gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion.[10]

-

Workup:

-

If using a solid catalyst, cool the mixture and recover the catalyst by filtration.[9] The catalyst can be washed, dried, and stored for reuse.

-

If using a traditional Lewis acid like AlCl₃, quench the reaction by carefully pouring it over crushed ice and water.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Part 2: The Grignard Reagent Route

This powerful organometallic approach relies on the principle of "umpolung" (polarity reversal). An aryl halide is converted into a nucleophilic Grignard reagent, which can then attack an electrophilic acyl carbon to form the desired ketone.[13]

Core Principle

Grignard reagents (R-MgX) are formed by the reaction of an organohalide with magnesium metal.[14] The highly polarized carbon-magnesium bond effectively makes the carbon atom a carbanion, a potent nucleophile and a strong base.[13] This nucleophile readily attacks the electrophilic carbonyl carbon of acyl chlorides, esters, or other carbonyl compounds.[15]

For the synthesis of this compound, the most direct Grignard route involves the reaction of 2-thienylmagnesium bromide with 3-bromobenzoyl chloride .

Starting Materials for the Grignard Route

A. The Grignard Reagent: 2-Thienylmagnesium Bromide This is the key nucleophilic starting material. It is available commercially as a solution (typically in THF) or can be prepared fresh from 2-bromothiophene.[16][17][18]

Synthesis of 2-Thienylmagnesium Bromide from 2-Bromothiophene: The formation of a Grignard reagent requires anhydrous conditions as any protic solvent (like water or alcohols) will instantly protonate and destroy the reagent.[14]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Role |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | 149-151 | Grignard Precursor |

| Magnesium (turnings) | Mg | 24.31 | 1090 | Metal for insertion |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Anhydrous Solvent |

| 2-Thienylmagnesium Bromide | C₄H₃BrMgS | 187.34 | 65 (solvent) | Nucleophile |

Experimental Protocol: Preparation of 2-Thienylmagnesium Bromide [17][19]

-

Setup: Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings (1.1 eq) in the flask.

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Add a small portion of a solution of 2-bromothiophene (1.0 eq) in anhydrous THF.

-

Propagation: Once the reaction initiates (indicated by bubbling and gentle refluxing), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is typically stirred at room temperature or gently heated for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark solution of 2-thienylmagnesium bromide is used directly in the next step.

B. The Electrophile: 3-Bromobenzoyl Chloride The same electrophilic starting material from the Friedel-Crafts route is used here. Its high reactivity makes it an excellent substrate for attack by the Grignard reagent.

Workflow and Protocol for Grignard Synthesis

Caption: Experimental workflow for Grignard synthesis.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Setup: In a dry, three-necked flask under a nitrogen atmosphere, place a solution of 3-bromobenzoyl chloride (1.0 eq) in anhydrous THF. Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath).

-

Addition: Add the freshly prepared or commercial solution of 2-thienylmagnesium bromide (1.0-1.1 eq) dropwise to the stirred acyl chloride solution, maintaining the low temperature. Note: Adding the Grignard to the acyl chloride at low temperature is crucial to prevent the common side reaction of the Grignard reagent adding twice to the newly formed ketone.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

-

Quench: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Part 3: Strategic Comparison and Conclusion

Both the Friedel-Crafts and Grignard routes offer viable pathways to this compound, with distinct advantages and considerations.

| Feature | Friedel-Crafts Acylation Route | Grignard Reagent Route |

| Key C-C Formation | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution |

| Starting Materials | Thiophene, 3-Bromobenzoic Acid | 2-Bromothiophene, 3-Bromobenzoic Acid |

| Key Intermediates | 3-Bromobenzoyl Chloride | 2-Thienylmagnesium Bromide, 3-Bromobenzoyl Chloride |

| Catalysis | Lewis Acid (e.g., AlCl₃, Zeolite) is essential. | No catalyst required for the C-C bond formation step. |

| Reaction Conditions | Can range from 0°C to reflux. Sensitive to moisture. | Requires strictly anhydrous conditions and often low temperatures (-78°C) to avoid side reactions. |

| Key Advantages | Fewer synthetic steps if starting from thiophene and 3-bromobenzoic acid. High regioselectivity. | High-yielding and clean if side reactions are controlled. General and widely applicable. |

| Key Challenges | Catalyst deactivation (with AlCl₃), harsh conditions, waste generation. | Strict requirement for anhydrous conditions. Potential for double addition to the ketone product. |

Conclusion for the Practicing Scientist

The selection of a synthetic route for this compound depends on the available starting materials, the scale of the synthesis, and the laboratory's capabilities.

-

The Friedel-Crafts acylation is often more direct, especially if using modern, reusable solid-acid catalysts which make the process more environmentally benign and scalable. The inherent regioselectivity of thiophene is a significant advantage.

-

The Grignard reaction provides a powerful and versatile alternative. It is particularly useful when precise control over stoichiometry is needed and when dealing with substrates that might be sensitive to the acidic conditions of a Friedel-Crafts reaction. The primary challenge lies in the stringent requirement for anhydrous conditions and temperature control to maximize the yield of the desired ketone.

Ultimately, both pathways start from readily available precursors—thiophene, 2-bromothiophene, and 3-bromobenzoic acid—and converge on the valuable this compound intermediate, a testament to the robustness of fundamental organic chemistry principles in modern drug discovery and materials science.

References

- Benchchem.

- Benchchem.

- A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. (2022). Research Square.

- TSI Journals.

- Google Patents.

- ResearchGate.

- Sigma-Aldrich. 2-Thienylmagnesium bromide 1.0M tetrahydrofuran 5713-61-1.

- LookChem. 2-Thienylmagnesium bromide.

- Ottokemi. 2-Thienylmagnesium bromide solution, 1.0 M in THF.

- TSI Journals.

- American Chemical Society. Process Design and Scale-Up of the Synthesis of 2,2':5',2''-Terthienyl.

- Benchchem. 3-(3-Bromobenzoyl)thiophene|CAS 187963-91-3.

- RSC Publishing. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction.

- PMC - NIH.

- ECHEMI.

- ResearchGate. Several Routes for the Synthesis of Aryl Ketones.

- Organic Chemistry Portal.

- Chemistry Stack Exchange.

- ChemBK. 2-Thienylmagnesium bromide solution.

- ChemicalBook. 3-Bromobenzoyl chloride | 1711-09-7.

- ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.

- Purdue University. Grignard Reagents.

- Guidechem. 3-Bromobenzoyl chloride 1711-09-7.

- Sigma-Aldrich. 3-Bromobenzoyl chloride 98 1711-09-7.

- PrepChem.com.

- BLDpharm. 31161-47-4|this compound.

- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.

- Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

- ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromobenzoyl chloride | 1711-09-7 [chemicalbook.com]

- 6. 3-ブロモベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tsijournals.com [tsijournals.com]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Grignard Reagents [chemed.chem.purdue.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. lookchem.com [lookchem.com]

- 18. Manufacturers of 2-Thienylmagnesium bromide solution, 1.0 M in THF, CAS 5713-61-1, T 2807, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Friedel-Crafts Acylation of Thiophene with 3-Bromobenzoyl Chloride

Abstract

The Friedel-Crafts acylation of thiophene and its derivatives is a cornerstone reaction in organic synthesis, providing critical intermediates for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide offers a comprehensive exploration of the Friedel-Crafts acylation of thiophene with 3-bromobenzoyl chloride, a reaction that yields (3-bromophenyl)(thiophen-2-yl)methanone, a valuable scaffold in medicinal chemistry.[3][4][5] This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol with field-proven insights, a comparative study of catalytic systems, and a troubleshooting guide to navigate potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Significance of Thiophene Acylation in Modern Chemistry

Thiophene-containing compounds are privileged structures in drug discovery and materials science due to their unique electronic properties and ability to mimic phenyl rings in biological systems.[3] The introduction of an acyl group onto the thiophene ring via Friedel-Crafts acylation is a fundamental strategy for elaborating these heterocycles into more complex and functionally diverse molecules.[1][2] The target molecule of this guide, (3-bromophenyl)(thiophen-2-yl)methanone, serves as a versatile intermediate. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the thienyl ketone moiety is a common pharmacophore in various biologically active compounds.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][6] The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.

The mechanism can be dissected into three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), coordinates to the chlorine atom of the 3-bromobenzoyl chloride.[7][8] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[8][9]

-

Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C2 (or C5) position of the thiophene ring.[10][11] This high regioselectivity is attributed to the superior stabilization of the resulting carbocation intermediate (the sigma complex or Wheland intermediate) through resonance, involving the lone pair of electrons on the sulfur atom.[10][11] Attack at the C2 position allows for three resonance structures, whereas attack at the C3 position only allows for two.[10][11]

-

Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile. This step regenerates the aromaticity of the thiophene ring and releases the Lewis acid catalyst, yielding the final product, (3-bromophenyl)(thiophen-2-yl)methanone.

Caption: Mechanism of the Friedel-Crafts acylation of thiophene.

Experimental Protocol: A Field-Proven Methodology

This section provides a detailed, step-by-step procedure for the synthesis of (3-bromophenyl)(thiophen-2-yl)methanone. Adherence to anhydrous conditions is critical for the success of this reaction, as Lewis acid catalysts are highly moisture-sensitive.[12]

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Notes |

| Thiophene | C₄H₄S | 84.14 | 1.0 | Freshly distilled |

| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.47 | 1.05 | Anhydrous |

| Tin(IV) chloride (SnCl₄) | SnCl₄ | 260.52 | 1.1 | Anhydrous, handle under inert atmosphere |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous, reaction solvent |

| Hydrochloric acid (HCl) | HCl | 36.46 | - | 1 M aqueous solution for workup |

| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | - | Aqueous solution for workup |

| Brine | NaCl | 58.44 | - | Saturated aqueous solution for workup |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Drying agent |

Step-by-Step Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Under a positive pressure of nitrogen, add tin(IV) chloride (SnCl₄) to the DCM and cool the mixture to 0 °C using an ice bath.[7][13]

-

Acyl Chloride Addition: Slowly add a solution of 3-bromobenzoyl chloride in anhydrous DCM to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Thiophene Addition: After the addition of the acyl chloride is complete, add a solution of thiophene in anhydrous DCM dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: Once the addition of thiophene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (HCl) to quench the reaction and decompose the catalyst complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure (3-bromophenyl)(thiophen-2-yl)methanone.

Caption: Experimental workflow for the synthesis.

Catalyst Selection: A Comparative Analysis

The choice of Lewis acid catalyst is paramount to the success of the Friedel-Crafts acylation, influencing reaction rate, yield, and selectivity.[2][14] While aluminum chloride (AlCl₃) is a traditional and potent catalyst, it often needs to be used in stoichiometric amounts and can lead to side reactions with sensitive substrates like thiophene.[2][15]

| Catalyst | Strength | Advantages | Disadvantages |

| Aluminum chloride (AlCl₃) | Strong | High reactivity, readily available.[6][8] | Requires stoichiometric amounts, can cause polymerization of thiophene, moisture sensitive.[15][16] |

| Tin(IV) chloride (SnCl₄) | Moderate | Good yields, often used catalytically, less prone to causing side reactions compared to AlCl₃.[7][13] | Moisture sensitive, can be toxic.[7] |

| Iron(III) chloride (FeCl₃) | Mild | Less hazardous than AlCl₃, can be effective for activated arenes.[17] | May require higher temperatures or longer reaction times. |

| Zinc chloride (ZnCl₂) | Mild | Can be used in smaller amounts, less reactive towards the thiophene ring.[15] | Generally lower activity than stronger Lewis acids. |